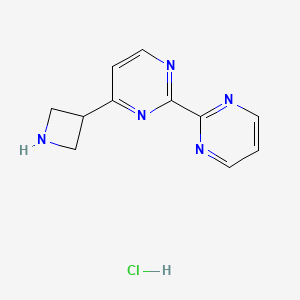

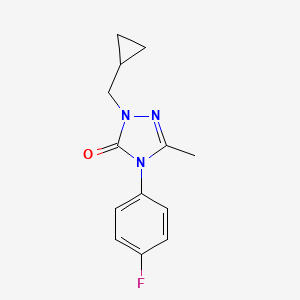

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride" is a chemical entity that appears to be a derivative of 2-azetidinone, which is a four-membered β-lactam ring, and pyrimidine, a six-membered heterocyclic aromatic compound. These structural motifs are commonly found in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-azetidinone derivatives has been explored in several studies. For instance, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been developed, which is efficient for a variety of substituents at the N-1 and C-4 positions of the azetidinone ring . Additionally, the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been reported, which involves the fusion of brominated pyrimidines with the azasugar . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been the subject of research, with studies reporting the crystal structure of pyrido[2,3-d]pyrimidine derivatives synthesized via the intermolecular aza-Wittig reaction . Although the exact structure of "this compound" is not detailed in the provided papers, insights into its structure could be inferred from related compounds.

Chemical Reactions Analysis

The reactivity of 2-azetidinone derivatives has been explored, with one study describing the HCl(g)-promoted reaction of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides, leading to highly functionalized pyrrolizidine systems . This indicates that 2-azetidinone derivatives can undergo ring cleavage and rearrangement under certain conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives have been characterized in several studies. For example, the synthesis and spectral characterization of pyrimidine-based 2-azetidinones have been reported, with compounds characterized by 1H NMR, IR, and MASS spectral data . These techniques could be employed to analyze the physical and chemical properties of "this compound".

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Chandrashekaraiah et al. (2014) discusses the synthesis of pyrimidine-azetidinone analogues, including their antimicrobial and antitubercular activities. These compounds were synthesized through a series of chemical reactions starting from aromatic amines and N-phenylacetamide, leading to Schiff base intermediates and finally to azetidinone analogues. These newly synthesized compounds exhibited antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Chemical Structure and Tautomerism

Rajam et al. (2017) explored the chemical structure and tautomerism of pyrimidine derivatives, including a detailed analysis of cation tautomerism, crystallization forms, and molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. This study underscores the importance of understanding molecular structures for drug design (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Therapeutic Potential and Synthesis Methods

Further research into azetidines and their synthesis reveals their potential as precursors for various biologically active compounds. Singh et al. (2008) discuss the thermal stability of azetidines and their reactions with electrophiles and nucleophiles. The synthesis routes of azetidines from acyclic precursors and their transformation into useful medicinal compounds, such as antibiotics and enzyme inhibitors, are highlighted, showcasing the versatility and importance of these structures in drug synthesis (Singh, D’hooghe, & Kimpe, 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWJPXPFIOZUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)